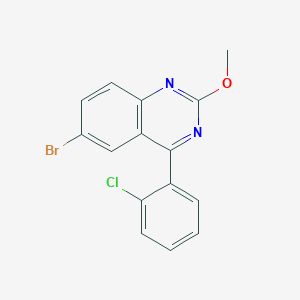

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline” is a quinazoline derivative. Quinazolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

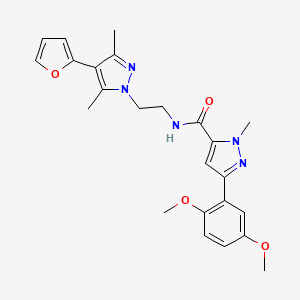

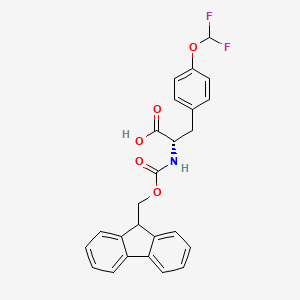

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline” would consist of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core would be substituted at the 6-position with a bromine atom, at the 4-position with a 2-chlorophenyl group, and at the 2-position with a methoxy group .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including protodeboronation . Protodeboronation is a process where a boronic ester is removed from a molecule . This process is not well developed, but it has been reported that 1°, 2°, and 3° alkyl boronic esters can be protodeboronated using a radical approach .Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic Compound Synthesis

The compound has been utilized in synthesizing various heterocyclic systems, demonstrating its versatility as a precursor. For example, it is involved in the synthesis of derivatives with potential antibacterial activities through condensation reactions, highlighting its role in creating pharmacologically relevant structures (Hui et al., 2000).

Optimization of Drug Synthesis

A study focused on optimizing the synthesis process for a key intermediate in drug discovery, indicating the importance of improving efficiency in medicinal chemistry practices (Nishimura & Saitoh, 2016).

Biological Activity and Pharmacology

Anticancer Potential

Research has identified derivatives of "6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline" as potent inducers of apoptosis, with significant efficacy in cancer models and high blood-brain barrier penetration, underscoring their potential as anticancer agents (Sirisoma et al., 2009).

Cytotoxicity and EGFR Inhibition

Certain derivatives exhibit cytotoxicity against cancer cell lines and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy (Mphahlele et al., 2017).

properties

IUPAC Name |

6-bromo-4-(2-chlorophenyl)-2-methoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c1-20-15-18-13-7-6-9(16)8-11(13)14(19-15)10-4-2-3-5-12(10)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMIFTXGPDRMLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2999921.png)

![2-{[(4-Butylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2999924.png)

![1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one](/img/structure/B2999928.png)

![3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2999929.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2999933.png)

![Methyl 2-(7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl)acetate](/img/structure/B2999935.png)